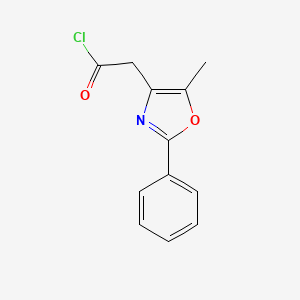

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetoyl chloride

Description

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetoyl chloride is an acid chloride derivative of 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid (CAS: 107367-98-6), a compound widely available in chemical catalogs such as Kanto Reagents and Otto Chemie Pvt Ltd . The acid chloride is structurally characterized by a reactive acyl chloride (-COCl) group attached to the 4-position of a 5-methyl-2-phenyloxazole scaffold. Acid chlorides like this are typically employed in organic synthesis as acylating agents due to their high electrophilicity, enabling the formation of amides, esters, or ketones under mild conditions.

Properties

IUPAC Name |

2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-8-10(7-11(13)15)14-12(16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYSJHZYJIZZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101268646 | |

| Record name | 5-Methyl-2-phenyl-4-oxazoleacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101268646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380648-89-5 | |

| Record name | 5-Methyl-2-phenyl-4-oxazoleacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380648-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-phenyl-4-oxazoleacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101268646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetoyl chloride typically involves the chlorination of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid. This can be achieved using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the corresponding acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetoyl chloride follows similar principles but with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

Reduction: Requires strong reducing agents and is usually performed under anhydrous conditions.

Major Products Formed

Amides and Esters: Formed through nucleophilic substitution reactions.

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid: Formed through hydrolysis.

Alcohols: Formed through reduction reactions.

Scientific Research Applications

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetoyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetoyl chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetoyl chloride and analogous compounds are critical for understanding their reactivity and applications. Below is a comparative analysis:

Table 1: Key Properties of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetoyl Chloride and Related Compounds

Key Comparisons

Reactivity: The acetoyl chloride’s bulky oxazole ring introduces steric hindrance, likely reducing its reactivity compared to smaller acid chlorides like chloroacetyl chloride. For example, reactions with amines (as in ) may proceed slower due to steric effects .

Thermal Stability :

- The parent acetic acid derivative has a melting point of 131–133°C , while the chloride is likely a liquid or low-melting solid due to weaker intermolecular forces typical of acid chlorides.

Applications: The acetic acid is a stable intermediate in drug synthesis (e.g., as a building block for kinase inhibitors) . The ethanol derivative (C₁₂H₁₃NO₂) may improve solubility in formulations or act as a linker in prodrugs . Chloroacetyl chloride is a general-purpose acetylation reagent, but its simpler structure limits its utility in stereoselective or bulky-substrate reactions compared to the oxazole-based chloride .

Research Findings

- Steric vs. Electronic Effects : Computational studies (unavailable in the evidence) would clarify how the oxazole ring balances steric bulk and electronic activation of the acyl chloride group.

Biological Activity

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetoyl chloride (CAS No. 380648-89-5) is an organic compound belonging to the oxazole family. It features a five-membered ring structure containing nitrogen and oxygen, which contributes to its biological activity. This article reviews the biological activities associated with this compound, emphasizing its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀ClNO₂ |

| Molecular Weight | 235.669 g/mol |

| IUPAC Name | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl chloride |

| CAS Number | 380648-89-5 |

| Purity | ≥97% (commercial grade) |

Synthesis

The synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetoyl chloride typically involves the chlorination of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid using reagents such as thionyl chloride or oxalyl chloride under reflux conditions. This method ensures a high yield of the acyl chloride derivative, which is crucial for its subsequent biological evaluations and applications in organic synthesis .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to oxazoles, including derivatives of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetoyl chloride. Research indicates that certain oxazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 62.5 µg/mL against Bacillus subtilis and Staphylococcus aureus .

The biological activity of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetoyl chloride is primarily attributed to its electrophilic acyl chloride group. This group can react with nucleophiles such as amines and alcohols, facilitating the formation of various bioactive derivatives. The reactivity towards nucleophiles allows for modifications that can enhance antimicrobial efficacy or target specific biological pathways .

Case Studies

- Antimicrobial Evaluation : A study evaluated several oxazole derivatives for their antimicrobial properties. The results indicated that compounds with structural similarities to 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetoyl chloride exhibited varying degrees of activity against Enterococcus faecium, with some derivatives effectively inhibiting biofilm formation .

- Toxicity Assessment : In assessing the toxicity profile of these compounds, it was found that while some derivatives showed promising antimicrobial activity, they also had low toxicity levels towards Daphnia magna, suggesting a favorable therapeutic index for potential drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Antibacterial Activity (MIC µg/mL) | Biofilm Inhibition |

|---|---|---|

| 2-(5-Methyl-2-phenyloxazole)-acetoyl chloride | 62.5 (Bacillus subtilis) | Moderate |

| 1,3-Oxazol derivatives | Varies (up to 500) | Yes |

| N-acyl α-amino ketones | Higher MIC values (>500) | Limited |

Q & A

Q. What are the common synthetic routes for 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetoyl chloride?

The compound is typically synthesized via acylation of the corresponding carboxylic acid (2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O under anhydrous conditions. For example, analogous oxazole derivatives have been prepared through ring-opening and recyclization of oxazole precursors in acetic acid, followed by ester hydrolysis (e.g., diethyl oxazolyl phosphonates in Scheme 67) . Chloroacetyl chloride has also been employed in similar acylation steps, with triethylamine used to neutralize HCl and improve yields .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy : ¹H/¹³C NMR confirms the oxazole ring and acetoyl chloride moiety, while IR identifies C=O (1740–1800 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches. Mass spectrometry determines molecular weight (e.g., exact mass 217.22 for the precursor acid) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines structural parameters, resolving potential disorder or twinning. ORTEP-III generates thermal ellipsoid diagrams for visualizing bond lengths/angles .

Advanced Research Questions

Q. How to optimize reaction conditions to minimize side reactions during acylation?

Side reactions (e.g., hydrolysis of the acid chloride) are mitigated by:

- Anhydrous conditions : Use of dry solvents (dioxane, DCM) and inert atmospheres (N₂/Ar).

- Controlled stoichiometry : Slow addition of acylating agents (e.g., chloroacetyl chloride) to prevent localized overheating.

- Acid scavengers : Triethylamine (TEA) or DMAP to neutralize HCl, as demonstrated in thiazole acylation reactions .

Q. What challenges arise in crystallizing this compound for X-ray analysis, and how are they resolved?

Challenges include low solubility and crystal twinning. Solutions involve:

- Slow evaporation : Dissolving the compound in a mixed solvent (e.g., DMF/EtOH) and allowing gradual solvent evaporation.

- SHELXL refinement : Handling twinned data via HKLF5 format and adjusting parameters like TWIN/BASF .

- Cryoprotection : Flash-cooling crystals in liquid N₂ with cryoprotectants (e.g., glycerol) to reduce radiation damage during data collection.

Q. How does the electronic nature of the oxazole ring influence reactivity in further derivatization?

The electron-withdrawing oxazole ring enhances the electrophilicity of the acetoyl chloride group, facilitating nucleophilic substitutions (e.g., amidation, esterification). For example, the compound has been used to synthesize PPARα antagonists (GW 6471) by reacting with amine-containing moieties under mild conditions . Computational studies (DFT) can predict reactivity by analyzing charge distribution and frontier molecular orbitals.

Q. How to resolve contradictions in reported synthesis yields for oxazole derivatives?

Discrepancies in yields (e.g., 4–8% for 5-methyl-2-phenyl-1,3-oxazole synthesis) arise from varying catalysts, solvents, or purification methods . Systematic optimization involves:

- Design of Experiments (DoE) : Screening parameters like temperature, solvent polarity, and catalyst loading.

- Analytical monitoring : TLC or HPLC to track reaction progress and identify intermediates/degradants.

- Alternative routes : Microwave-assisted synthesis or flow chemistry to improve efficiency.

Q. What role does this compound play in the synthesis of PPAR agonists/antagonists?

It serves as a key intermediate for introducing the 5-methyl-2-phenyloxazole moiety into drug candidates. For instance, it is used in aleglitazar, a dual PPARα/γ agonist, where the oxazole group enhances metabolic stability and binding affinity. The acetoyl chloride reacts with phenolic or amine groups in benzothiophene derivatives to form ether/amide linkages critical for activity .

Q. What stability considerations are critical for storing and handling this compound?

- Moisture sensitivity : Store under inert gas (N₂) in sealed, desiccated containers.

- Thermal stability : Decomposition occurs above 130°C (based on precursor acid mp 131–133°C) .

- Light sensitivity : Amber glassware or opaque containers to prevent photodegradation.

- Short-term use : Prepare fresh solutions in dry solvents (e.g., THF, DCM) to avoid hydrolysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.